molecular formula C3H3N3O3 B1494599 (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione CAS No. 1182734-24-2

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

Cat. No. B1494599
Key on ui cas rn: 1182734-24-2
M. Wt: 132.05 g/mol
InChI Key: ZFSLODLOARCGLH-VMGGCIAMSA-N
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Patent
US05153247

Procedure details

An amount 98.2 g of melamine, 100.6 g of isocyanuric acid (molar ratio 1:1) and 28.5 g of a polycarbonate were charged into a four-necked flask equipped with a condenser and a stirrer, further a solvent mixture comprising 2000 g of tetrahydrofuran and 222 g of water was added and then heating was initiated under stirring. After the temperature in the system reached 62° C. in about one hour, the mixture was aged at the same temperature for one hour and 20 minutes to complete the reaction. Subsequently, the solvent was filtered off, and the product was dried under reduced pressure at 50° C. for 5 hours, followed by pulverization to give a melamine-cyanuric acid adduct subjected to surface treatment.
Quantity
98.2 g
Type
reactant
Reaction Step One
Quantity
100.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polycarbonate
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step Two
Name
Quantity
222 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[NH:10]1[C:17](=[O:18])[NH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12].O1CCCC1>O>[C:2]1([NH2:3])[N:4]=[C:5]([NH2:6])[N:7]=[C:8]([NH2:9])[N:1]=1.[C:11]1([NH:13][C:14](=[O:15])[NH:16][C:17](=[O:18])[NH:10]1)=[O:12] |f:4.5|

Inputs

Step One
Name
Quantity
98.2 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
100.6 g
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Name
polycarbonate
Quantity
28.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
2000 g
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
222 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser and a stirrer
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
the mixture was aged at the same temperature for one hour and 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
Subsequently, the solvent was filtered off
CUSTOM
Type
CUSTOM
Details
the product was dried under reduced pressure at 50° C. for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05153247

Procedure details

An amount 98.2 g of melamine, 100.6 g of isocyanuric acid (molar ratio 1:1) and 28.5 g of a polycarbonate were charged into a four-necked flask equipped with a condenser and a stirrer, further a solvent mixture comprising 2000 g of tetrahydrofuran and 222 g of water was added and then heating was initiated under stirring. After the temperature in the system reached 62° C. in about one hour, the mixture was aged at the same temperature for one hour and 20 minutes to complete the reaction. Subsequently, the solvent was filtered off, and the product was dried under reduced pressure at 50° C. for 5 hours, followed by pulverization to give a melamine-cyanuric acid adduct subjected to surface treatment.
Quantity
98.2 g
Type
reactant
Reaction Step One
Quantity
100.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polycarbonate
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step Two
Name
Quantity
222 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([NH2:9])=[N:7][C:5]([NH2:6])=[N:4][C:2]=1[NH2:3].[NH:10]1[C:17](=[O:18])[NH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12].O1CCCC1>O>[C:2]1([NH2:3])[N:4]=[C:5]([NH2:6])[N:7]=[C:8]([NH2:9])[N:1]=1.[C:11]1([NH:13][C:14](=[O:15])[NH:16][C:17](=[O:18])[NH:10]1)=[O:12] |f:4.5|

Inputs

Step One
Name
Quantity
98.2 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
100.6 g
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Name
polycarbonate
Quantity
28.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
2000 g
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
222 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser and a stirrer
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
the mixture was aged at the same temperature for one hour and 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
Subsequently, the solvent was filtered off
CUSTOM
Type
CUSTOM
Details
the product was dried under reduced pressure at 50° C. for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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